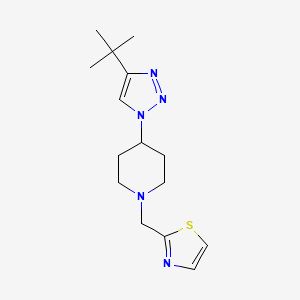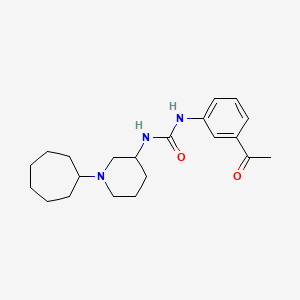![molecular formula C15H19ClN4O3 B3815079 N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide](/img/structure/B3815079.png)
N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide, also known as CCI-779, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. It belongs to a class of drugs called mTOR inhibitors, which target the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and survival.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide works by inhibiting the mTOR signaling pathway, which plays a key role in regulating cell growth and survival. Specifically, it binds to the intracellular protein FKBP12, forming a complex that inhibits the activity of mTOR complex 1 (mTORC1). This, in turn, leads to a decrease in the synthesis of proteins that are necessary for cell growth and division.
Biochemical and Physiological Effects:
The inhibition of the mTOR signaling pathway by N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide has several biochemical and physiological effects. It leads to a decrease in the synthesis of proteins that are necessary for cell growth and division, which ultimately results in the inhibition of cancer cell growth and proliferation. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide for lab experiments is its specificity for the mTOR signaling pathway. This allows researchers to study the effects of mTOR inhibition on cancer cell growth and proliferation in a controlled manner. However, one limitation of N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide. One area of interest is the development of new formulations or delivery methods that improve its solubility and bioavailability. In addition, there is ongoing research on the use of N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide in combination with other cancer therapies, such as immunotherapy and targeted therapy, to enhance its anti-cancer effects. Finally, there is interest in exploring the use of N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, which may also involve dysregulation of the mTOR signaling pathway.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, it has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-10-2-3-11(16)8-12(10)19-14(22)9-13(21)17-4-6-20-7-5-18-15(20)23/h2-3,8H,4-7,9H2,1H3,(H,17,21)(H,18,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBFGZUFHCLRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)NCCN2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(3,5-dimethoxybenzyl)-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3815002.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B3815009.png)
![2-[{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B3815010.png)



![N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3815041.png)
![7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3815049.png)
![1-(3-chlorophenyl)-4-[1-(3-phenylpropanoyl)-3-piperidinyl]piperazine](/img/structure/B3815071.png)

![8-[3-(methylthio)benzyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3815085.png)
![1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]-N-[(5-methyl-2-thienyl)methyl]ethanamine](/img/structure/B3815088.png)
![6-oxo-N-[(1-phenylcyclopentyl)methyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B3815092.png)
![N-ethyl-1-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3815104.png)